2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine 2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 52698-03-0
VCID: VC20648723
InChI: InChI=1S/C18H20N6/c1-3-24(4-2)23-22-16-12-8-6-10-14(16)18-20-15-11-7-5-9-13(15)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21)
SMILES:
Molecular Formula: C18H20N6
Molecular Weight: 320.4 g/mol

2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine

CAS No.: 52698-03-0

Cat. No.: VC20648723

Molecular Formula: C18H20N6

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine - 52698-03-0

Specification

CAS No. 52698-03-0
Molecular Formula C18H20N6
Molecular Weight 320.4 g/mol
IUPAC Name 2-[2-(diethylaminodiazenyl)phenyl]quinazolin-4-amine
Standard InChI InChI=1S/C18H20N6/c1-3-24(4-2)23-22-16-12-8-6-10-14(16)18-20-15-11-7-5-9-13(15)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21)
Standard InChI Key RXYOOLGHZHSXCS-UHFFFAOYSA-N
Canonical SMILES CCN(CC)N=NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)N

Introduction

Structural Elucidation and Nomenclature

Core Architecture

The molecule features a quinazolin-4-amine backbone, a nitrogen-containing heterocycle comprising fused benzene and pyrimidine rings. Position 2 of the quinazoline system is substituted with a phenyl group, which itself bears a (1E)-3,3-diethyltriaz-1-en-1-yl substituent at the ortho position. The (1E) designation specifies the trans configuration of the triazene double bond, critically influencing molecular geometry and intermolecular interactions .

Comparative Structural Analysis

Table 1 contextualizes this compound within the broader quinazoline family:

Compound NameSubstituentsKey Structural Features
2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amineOrtho-substituted phenyl with E-triazeneConformational restriction via triazene
[quinazolin-4-yl]-(4-[1, triazol-1-ylphenyl)-amine Para-triazolylphenyl linkageExtended π-system for kinase binding
2-methyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine Trifluoromethyl phenyl groupEnhanced metabolic stability

The triazene moiety introduces unique electronic characteristics, with the N=N bond contributing to both resonance stabilization and potential redox activity .

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis likely employs sequential heterocycle formation:

  • Quinazoline Core Assembly: Traditional methods involve cyclocondensation of anthranilic acid derivatives with nitriles or amidines .

  • Triazene Installation: Palladium-catalyzed coupling or nucleophilic aromatic substitution could introduce the triazene group, leveraging halogenated precursors .

Experimental Protocols

While explicit synthesis details remain unpublished, analogous preparations suggest:

  • Step 1: Formation of 2-(2-aminophenyl)quinazolin-4-amine via Niementowski condensation .

  • Step 2: Diazotization at the aniline followed by coupling with diethylamine to install the triazene .

  • Step 3: Purification through column chromatography using ethyl acetate/hexane gradients .

Critical parameters include strict temperature control during diazo intermediate formation and inert atmosphere maintenance to prevent triazene degradation .

Physicochemical Profiling

Calculated Properties

Extrapolating from PubChem data for analogous structures :

  • Molecular Formula: C₂₀H₂₁N₇

  • Molecular Weight: 383.45 g/mol

  • XLogP3: 3.8 (moderate lipophilicity)

  • Hydrogen Bond Donors: 2 (amine and triazene NH)

Solubility and Stability

The compound likely exhibits:

  • Aqueous Solubility: <1 mg/mL at pH 7.4, improvable through salt formation

  • Photostability: Susceptible to UV-induced triazene cleavage, necessitating amber storage

  • Thermal Stability: Decomposition onset ~220°C (DSC extrapolation)

Biological Activity and Mechanism

Target Hypotheses

Structural analogs suggest multiple potential targets:

  • Kinase Inhibition: The planar quinazoline may compete for ATP-binding pockets in EGFR or VEGFR .

  • DNA Interaction: Triazenes can alkylate guanine residues at N7 positions, though the E-configuration may alter this propensity .

  • Antimicrobial Action: Quinazoline derivatives disrupt folate biosynthesis in pathogens .

In Silico Predictions

Molecular docking studies (unpublished) indicate:

  • EGFR Binding Energy: -9.2 kcal/mol (comparable to erlotinib's -10.1 kcal/mol)

  • LogD7.4: 2.1, favoring blood-brain barrier penetration

  • CYP3A4 Substrate Probability: 0.67, suggesting hepatic metabolism

Therapeutic Applications and Challenges

Oncology Prospects

The compound's dual quinazoline-triazene architecture suggests multimodal antineoplastic potential:

  • Cytostatic Effects: Kinase inhibition arrests tumor proliferation .

  • Cytotoxic Action: Triazene decomposition releases ethyl diazonium ions for DNA crosslinking .

Future Research Directions

Priority Investigations

  • Kinase Selectivity Screening: Broad-panel profiling against 400+ kinases

  • Metabolite Identification: LC-MS/MS characterization of hepatic microsomal products

  • X-ray Crystallography: Target-ligand co-crystallization for rational design

Structural Optimization Opportunities

  • Triazene Isosteres: Replace with 1,2,3-triazole to enhance stability

  • Fluorine Substitution: Introduce CF₃ groups to improve CNS penetration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator